molecular formula C14H14N2O5S B4958666 ethyl 4-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamido]benzoate CAS No. 308294-47-5

ethyl 4-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamido]benzoate

Cat. No.: B4958666
CAS No.: 308294-47-5
M. Wt: 322.34 g/mol
InChI Key: CCULWTWZTGCKLB-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamido]benzoate is a complex organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 4-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the compound has been shown to inhibit certain proteases, which are enzymes that break down proteins . Additionally, it can bind to specific receptors on cell surfaces, modulating signal transduction pathways. These interactions are crucial for its potential therapeutic effects, as they can alter cellular responses and metabolic processes .

Cellular Effects

The effects of ethyl 4-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoate on cells are multifaceted. It has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, the compound can induce apoptosis, leading to cell death, which is a desirable effect for anticancer therapies . Moreover, it affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival . The compound also impacts gene expression, altering the transcription of genes related to cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, ethyl 4-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoate exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, the compound can activate or inhibit signaling pathways by interacting with receptors on the cell surface . These interactions lead to changes in gene expression, which ultimately affect cellular functions and processes .

Temporal Effects in Laboratory Settings

The stability and effects of ethyl 4-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoate over time have been studied in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH levels . Long-term studies have shown that the compound can have sustained effects on cellular functions, such as prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are important for understanding the compound’s potential as a therapeutic agent .

Dosage Effects in Animal Models

In animal models, the effects of ethyl 4-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoate vary with dosage. At low doses, the compound can effectively inhibit tumor growth and reduce inflammation without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects .

Metabolic Pathways

Ethyl 4-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic reactions that convert it into various metabolites . These metabolites can then be excreted from the body through the kidneys . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of ethyl 4-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, where it binds to transport proteins on the cell membrane . Once inside the cell, it can accumulate in specific organelles, such as the mitochondria and nucleus, where it exerts its effects . The distribution of the compound within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

Ethyl 4-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoate is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, the compound may contain mitochondrial targeting sequences that facilitate its transport into the mitochondria . Once localized, the compound can interact with specific biomolecules within these compartments, influencing their activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamido]benzoate typically involves the following steps:

    Formation of Thiazolidine Ring: The thiazolidine ring is formed by the cyclization of a suitable precursor, such as an amino acid derivative, with a thiocarbonyl compound under acidic or basic conditions.

    Acylation Reaction: The thiazolidine derivative is then acylated with ethyl 4-aminobenzoate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 4-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamido]benzoate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 4-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamido]benzoate can be compared with other thiazolidine derivatives:

Conclusion

This compound is a versatile compound with significant potential in medicinal chemistry and industrial applications. Its unique structure allows it to undergo various chemical reactions and interact with biological targets, making it a valuable subject of scientific research.

Properties

IUPAC Name

ethyl 4-[[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-2-21-13(19)8-3-5-9(6-4-8)15-11(17)7-10-12(18)16-14(20)22-10/h3-6,10H,2,7H2,1H3,(H,15,17)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCULWTWZTGCKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801186499
Record name Ethyl 4-[[2-(2,4-dioxo-5-thiazolidinyl)acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308294-47-5
Record name Ethyl 4-[[2-(2,4-dioxo-5-thiazolidinyl)acetyl]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=308294-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[[2-(2,4-dioxo-5-thiazolidinyl)acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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